molecular formula C13H17Cl2NO B2358969 [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 415959-60-3

[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol

Cat. No.: B2358969
CAS No.: 415959-60-3
M. Wt: 274.19
InChI Key: PSAWACGHKYGRPI-UHFFFAOYSA-N
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Description

[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine under basic conditions to form the intermediate [1-(2,6-Dichloro-benzyl)-piperidin-3-yl] compound. This intermediate is then subjected to reduction reactions to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the piperidine ring or the benzyl group.

    Substitution: The dichloro groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of fully reduced piperidine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Overview

The compound [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This article explores these applications in detail, supported by comprehensive data and case studies.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds.

Table 1: Synthetic Routes for this compound

StepDescription
1Formation of the piperidine ring via cyclization of precursors.
2Alkylation of the piperidine ring with 2,6-dichlorobenzyl chloride.
3Reduction to introduce the methanol group using reducing agents.

Biology

In biological research, this compound is studied for its pharmacological properties . It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development.

Case Study: Ligand Binding Studies

Research has shown that piperidine derivatives can interact with neurotransmitter systems, potentially influencing mood and anxiety disorders. These interactions are crucial for understanding the compound's therapeutic potential.

Medicine

The compound is being investigated for its therapeutic effects in treating neurological disorders and inflammation. Its structural features suggest possible antidepressant and anxiolytic activities.

Table 2: Potential Therapeutic Applications

Application AreaPotential Effects
Neurological DisordersModulation of neurotransmitter systems
InflammationAnti-inflammatory properties
Antimicrobial ActivityEnhanced activity against pathogens

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals , agrochemicals, and materials science. Its reactivity and versatility make it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-benzyl group may enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The methanol group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

    [1-(2,6-Dichloro-benzyl)-piperazine]: Similar structure but with a piperazine ring instead of piperidine.

    [1-(2,6-Dichloro-benzyl)-pyrrolidine]: Similar structure but with a pyrrolidine ring.

Uniqueness:

  • The presence of the methanol group in [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol provides unique reactivity and potential for further functionalization compared to its analogs.
  • The piperidine ring offers different pharmacokinetic and pharmacodynamic properties compared to piperazine or pyrrolidine rings.

Biological Activity

The compound [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative notable for its dichlorobenzyl group and hydroxymethyl substituent. This structural composition suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological potential and safety profile.

  • Molecular Formula : C12_{12}H14_{14}Cl2_{2}N
  • Structural Features : The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a dichlorobenzyl group that enhances its biological interactions.

Biological Activities

Research indicates that This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (MIC < 20 µM) .
  • Cytotoxicity : The compound has shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. Specific IC50_{50} values remain to be determined through further in vitro studies.
  • Neuropharmacological Effects : Due to its structural similarity to neurotransmitters, it may exhibit antidepressant or anxiolytic properties, warranting further investigation into its effects on the central nervous system.

Structure-Activity Relationship (SAR)

The unique dichlorobenzyl substitution pattern of this compound may enhance binding affinity and selectivity for certain biological targets compared to other piperidine derivatives. The following table summarizes related compounds and their activities:

Compound NameStructure TypeBiological Activity
1-(4-Chlorobenzyl)-piperidin-2-olPiperidine derivativeAntidepressant
1-(3,4-Dichlorobenzyl)-piperidin-2-onePiperidine derivativeAntimicrobial
1-(Benzyl)-piperidin-2-onePiperidine derivativeAnalgesic

Case Studies and Research Findings

A variety of studies have explored the biological activities of piperidine derivatives similar to This compound :

  • A high-throughput screening study identified several piperidine analogs with significant antibacterial activity against M. tuberculosis, revealing that modifications in the piperidine structure can lead to enhanced efficacy .
  • Another study focused on the SAR of various piperidine derivatives, demonstrating that specific substitutions at the piperidine nitrogen and carbon positions significantly influence their biological activity .

Properties

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAWACGHKYGRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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